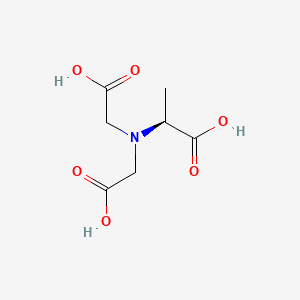

Methylglycine diacetic acid

Description

Properties

CAS No. |

29578-05-0 |

|---|---|

Molecular Formula |

C7H11NO6 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

(2S)-2-[bis(carboxymethyl)amino]propanoic acid |

InChI |

InChI=1S/C7H11NO6/c1-4(7(13)14)8(2-5(9)10)3-6(11)12/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 |

InChI Key |

CIEZZGWIJBXOTE-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O |

Canonical SMILES |

CC(C(=O)O)N(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Methylglycine diacetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of Methylglycine Diacetic Acid (MGDA)

For Researchers, Scientists, and Drug Development Professionals

This compound (MGDA) is a highly effective and readily biodegradable chelating agent, positioning it as a green alternative to traditional aminocarboxylates like EDTA and NTA.[1][2][3] Its strong chelating power across a wide pH range, coupled with its favorable toxicological and environmental profile, has led to its widespread adoption in detergents, industrial cleaning, water treatment, and personal care products.[1][4] This technical guide provides a comprehensive overview of the primary industrial synthesis pathways for MGDA, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of the core chemical processes.

Core Synthesis Pathways

The industrial production of MGDA primarily revolves around two key starting materials: alanine (B10760859) and iminodiacetic acid. The choice of pathway often depends on raw material availability, cost, and the desired purity of the final product. A less common, but notable, "green" synthesis route avoids the use of cyanide-containing compounds.

Synthesis from Alanine

Alanine serves as a common and versatile precursor for MGDA synthesis.[2] Several distinct chemical strategies have been developed, with the Strecker synthesis and carboxymethylation with chloroacetic acid being the most prominent.

This classic method involves the reaction of alanine with formaldehyde (B43269) and hydrogen cyanide to form an intermediate, L-α-alanine-N,N-diacetonitrile (L-ADAN), which is subsequently saponified to yield the MGDA trialkali metal salt.[5][6]

Experimental Protocol:

-

Cyanomethylation: Racemic or enantiomerically pure α-DL-alanine is reacted with formaldehyde and hydrogen cyanide.[7] This step, a double cyanomethylation, forms the diacetonitrile intermediate.[7]

-

Saponification (Hydrolysis): The resulting L-ADAN is then hydrolyzed using a strong base, such as sodium hydroxide (B78521), to form the trisodium (B8492382) salt of MGDA.[5][6][7] To prevent racemization of the L-enantiomer, the temperature during alkaline saponification should not exceed 150°C.[5][6]

-

Crystallization: The final product is obtained by crystallization from the aqueous solution.[5][6]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Overall Yield | 77% - 97.4% | [7] |

| NTA Impurity | ~0.1% | [7] |

| Saponification Temperature | < 150°C | [5][6] |

Synthesis Pathway Diagram:

Caption: Strecker synthesis of MGDA from Alanine.

This pathway avoids the use of highly toxic cyanides. Alanine is directly carboxylated using chloroacetic acid in an alkaline environment.

Experimental Protocol:

-

Neutralization: Alanine is first neutralized with an alkali, such as sodium hydroxide, to prepare a sodium alaninate (B8444949) solution.[8]

-

Condensation: Sodium chloroacetate (B1199739) and a catalyst (e.g., trialkylamine) are added to the sodium alaninate solution.[8] The condensation reaction is carried out under controlled temperature and pH, typically around 20°C and pH 8 ± 0.5, to form a dilute solution of MGDA trisodium salt.[8]

-

Purification: The resulting solution contains sodium chloride as a byproduct. Nanofiltration is employed to remove monovalent salts like NaCl and unreacted starting materials.[8]

-

Concentration and Crystallization: The purified MGDA solution is concentrated by evaporation under reduced pressure and then cooled to induce crystallization. The crystals are then dried to yield the final product.[8]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Total Yield | 81% | [8] |

| Reaction Temperature | 20°C | [8] |

| Reaction pH | 8 ± 0.5 | [8] |

| Catalyst | Trialkylamine | [8] |

Synthesis Pathway Diagram:

Caption: Synthesis of MGDA via carboxymethylation of alanine.

A greener synthesis route involves the reductive amination of L-alanine with glyoxylic acid and formic acid, which avoids the use of both cyanides and chloroacetic acid.[9]

Experimental Protocol:

-

Initial Reaction: L-alanine is mixed with deionized water and glyoxylic acid at a controlled temperature of 30 ± 2°C.[9]

-

Reductive Amination: The temperature is raised to 80-95°C, and formic acid is slowly added dropwise. This substitutes the two hydrogen atoms on the nitrogen of L-alanine with carboxymethyl groups. The reaction is held at this temperature for 3-5 hours.[9]

-

Neutralization: The solution is cooled, and the pH is adjusted to around 10-11 with liquid caustic soda to form the sodium salt.[9]

-

Concentration: The final solution is concentrated under a vacuum to achieve the desired product concentration.[9]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Yield (Dry Basis) | ≥ 86% | [9] |

| Effective Content | ≥ 40% | [9] |

| Reaction Temperature | 80 - 95°C | [9] |

| Final pH | 10 - 11 | [9] |

Synthesis Pathway Diagram:

Caption: Green synthesis of MGDA via reductive amination.

Synthesis from Iminodiacetic Acid (IDA)

An alternative to alanine-based routes starts with iminodiacetic acid, which is reacted with acetaldehyde (B116499) and hydrogen cyanide.

Experimental Protocol:

-

Reaction Mixture: Acetaldehyde and hydrogen cyanide are added to an aqueous solution of iminodiacetic acid (or its salt).[10] This reaction forms methylglycine diacetonitrile.[10] The reaction is typically conducted at a temperature of 60-70°C for 20-40 minutes.[10]

-

Hydrolysis: The solution containing the nitrile intermediate is then added to a sodium hydroxide solution for hydrolysis.[10]

-

Product Formation: The hydrolysis step converts the nitrile groups to carboxylate groups, yielding the target MGDA product.[10]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reaction Yield | > 90% | [10] |

| NTA Impurity | < 0.1% | [10] |

| Reaction Temperature | 60 - 70°C | [10] |

| Hydrolysis Agent | Sodium Hydroxide Solution (20-50%) | [10] |

Synthesis Pathway Diagram:

References

- 1. MGDA 3A 40 (40% aqueous solution of Methylglycine N,N-diacetic acid) - MATCO CHEMICALS [matcochemicals.com]

- 2. yuanlianchem.com [yuanlianchem.com]

- 3. yuanlianchem.com [yuanlianchem.com]

- 4. MGDA (Trisodium Dicarboxymethyl Alaninate) - MATCO CHEMICALS [matcochemicals.com]

- 5. US9227915B2 - Process for the preparation of a crystalline L-MGDA trialkali metal salt - Google Patents [patents.google.com]

- 6. WO2012150155A9 - Process for preparing a crystalline l-mgda tri-alkali metal salt - Google Patents [patents.google.com]

- 7. Trisodium dicarboxymethyl alaninate - Wikipedia [en.wikipedia.org]

- 8. CN109134286A - Preparation method of this compound trisodium salt - Google Patents [patents.google.com]

- 9. Preparation method of green chelating agent methyl glycine diacetic acid (MGDA) sodium salt - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN106928077A - The preparation method of MDGA - Google Patents [patents.google.com]

An In-depth Technical Guide to Methylglycinediacetic Acid (MGDA) as a Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylglycinediacetic acid (MGDA), typically used as its trisodium (B8492382) salt (MGDA-Na3), is a high-performance, readily biodegradable chelating agent.[1][2] It serves as a powerful alternative to traditional aminopolycarboxylate chelating agents like EDTA and NTA, offering an excellent environmental and safety profile.[3][4] Derived from the natural amino acid glycine (B1666218), MGDA is a key component in a variety of applications, from industrial and household cleaning formulations to water treatment and personal care products.[5][6][7] Its ability to form stable, water-soluble complexes with a wide range of di- and trivalent metal ions makes it an effective agent for controlling water hardness and preventing the negative effects of metal ions in various chemical processes.[1][5][8]

Chemical Structure

MGDA is a tetradentate ligand, meaning it can form four bonds with a single metal ion.[5] Its molecular structure consists of a central nitrogen atom bonded to a methyl group, two carboxymethyl groups, and an α-carboxyl group.[5] This arrangement of three carboxylate groups and the nitrogen atom allows for the formation of highly stable chelate complexes with metal ions.[1][5]

Properties of MGDA

The effectiveness of MGDA as a chelating agent is defined by its chemical and physical properties.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | Methylglycine N,N-diacetic acid, trisodium salt | [9][10] |

| Other Names | Trisodium Dicarboxymethyl Alaninate; α-ADA | [2][8] |

| CAS Number | 164462-16-2 | [2][8] |

| Molecular Formula | C₇H₈NNa₃O₆ | [5][8] |

| Molecular Weight | 271.11 g/mol | [5][8] |

| Appearance | Colorless to light yellow liquid (as 40% solution) or solid | [3][9] |

| Solubility in Water | Miscible in all ratios; >600 g/L | [7][9] |

| pH (1% solution) | 10.0 - 12.0 | [9] |

| Density (40% solution) | 1.28 - 1.32 g/cm³ at 20°C | [8][9] |

Chelation Properties

MGDA exhibits strong chelating capacity for a variety of metal ions. The stability of these complexes is quantified by their formation constants (log K values).

Table 1: Stability Constants (log K) of MGDA with Various Metal Ions

| Metal Ion | log K |

| Ca²⁺ | 6.8 |

| Mg²⁺ | 5.6 |

| Fe³⁺ | Not specified |

| Cu²⁺ | Not specified |

| Zn²⁺ | Not specified |

| Mn²⁺ | Not specified |

Note: While specific log K values for all ions were not available in the provided search results, the chelating values provide a practical measure of performance.

Table 2: Typical Chelating Values (mg metal ion / g of dry MGDA-Na3)

| Metal Ion | Chelating Value (mg/g) | Reference |

| Ca²⁺ | 60 | [3] |

| Cu²⁺ | 95 | [3] |

| Zn²⁺ | 95 | [3] |

| Fe²⁺ | 80 | [3] |

| Mg²⁺ | 35 | [3] |

| Mn²⁺ | 80 | [3] |

Key Performance Characteristics

-

High Stability: MGDA is stable in both acidic (pH 2-3) and strongly alkaline environments, as well as at high temperatures (up to 200°C).[11] This allows for its use in a wide range of formulations and industrial processes.

-

Excellent Biodegradability: MGDA is readily biodegradable, with studies showing over 60% degradation in 28 days under OECD 301F test conditions.[5][7] This minimizes its environmental impact compared to persistent chelators like EDTA.

-

Low Toxicity: It has low aquatic toxicity (EC50 >100mg/L) and is not harmful to humans, making it a safer choice for consumer and industrial products.[1][7] It is listed on the EPA's Safer Chemical Ingredients List.[1]

Mechanism of Chelation

Chelation is the process of forming a stable, water-soluble complex between a chelating agent and a metal ion. MGDA envelops a di- or trivalent metal ion, with the nitrogen atom and the negatively charged oxygen atoms of the carboxylate groups acting as electron donors, forming coordinate bonds with the metal ion. This sequesters the metal ion, preventing it from reacting with other components in the solution.

Experimental Protocols

Determination of Metal-Ligand Stability Constants by Potentiometric Titration

This protocol outlines a general method for determining the stability constants of MGDA with a given metal ion using the Irving-Rossotti pH-metric titration technique.[11]

1. Materials and Reagents:

-

MGDA solution of known concentration (e.g., 0.01 M).

-

Metal salt solution (e.g., CaCl₂, CuSO₄) of known concentration (e.g., 0.01 M).

-

Standardized strong acid (e.g., 0.1 M HClO₄).

-

Standardized carbonate-free strong base (e.g., 0.1 M NaOH).

-

Inert salt for maintaining constant ionic strength (e.g., 1.0 M NaClO₄).

-

High-purity deionized water.

-

pH meter with a glass electrode, calibrated with standard buffers.

-

Thermostated titration vessel.

-

Magnetic stirrer.

-

Microburette.

2. Experimental Procedure:

-

Titration Sets: Prepare the following solutions in the thermostated vessel (e.g., at 25°C) for titration with the standardized base:

-

Set 1 (Acid blank): Strong acid + Inert salt + Deionized water.

-

Set 2 (Ligand blank): Strong acid + Inert salt + MGDA solution + Deionized water.

-

Set 3 (Complex): Strong acid + Inert salt + MGDA solution + Metal salt solution + Deionized water.

-

-

Titration: Titrate each solution against the standardized NaOH solution. Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis:

-

From the titration curves, calculate the average number of protons associated with the ligand (n̄A) at different pH values.

-

Plot n̄A against pH to determine the proton-ligand stability constants.

-

Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL).

-

Plot n̄ against pL to generate the formation curve.

-

From the formation curve, determine the stepwise stability constants (log K) using methods like the half-integral method (at n̄ = 0.5, 1.5, etc.).[8]

-

Assessment of Ready Biodegradability by OECD 301F (Manometric Respirometry Test)

This protocol describes the method for evaluating the ready biodegradability of MGDA.[1][12]

1. Principle: A solution of MGDA in a mineral medium is inoculated with microorganisms (activated sludge) and incubated in a closed flask with a headspace of air or oxygen. The consumption of oxygen is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

2. Materials and Equipment:

-

MGDA (test substance).

-

Mineral medium (as specified in OECD 301 guidelines).

-

Activated sludge from a sewage treatment plant, not adapted to the test substance.

-

Reference compound (e.g., aniline) to check the activity of the inoculum.

-

Respirometer capable of measuring oxygen uptake.

-

Incubator set to a constant temperature (e.g., 22 ± 1°C).

3. Experimental Procedure:

-

Preparation: Prepare the test medium by adding the mineral medium, inoculum (e.g., 30 mg/L), and the test substance (MGDA) at a concentration that will yield a ThOD of 50-100 mg/L.[7]

-

Incubation: Fill the respirometer flasks with the prepared test medium, ensuring a headspace for oxygen. Run parallel blanks (inoculum only) and reference controls (inoculum + aniline).

-

Measurement: Incubate the flasks in the dark at a constant temperature for 28 days. Continuously stir the contents. Measure the oxygen consumption periodically.

-

Calculation:

-

Calculate the Theoretical Oxygen Demand (ThOD) based on the elemental composition of MGDA.

-

Calculate the percentage of biodegradation at each time point by dividing the oxygen uptake of the test substance (corrected for the blank) by its ThOD.

-

-

Validation: The test is considered valid if the reference compound shows more than 60% biodegradation within 14 days and the oxygen consumption in the blank is within the specified limits.

-

Pass Level: MGDA is considered "readily biodegradable" if it reaches the 60% pass level within the 28-day period and within a 10-day window following the onset of biodegradation.[1]

Conclusion

Methylglycinediacetic acid is a highly effective and versatile chelating agent with a compelling performance profile. Its strong binding affinity for metal ions, combined with its excellent stability across wide pH and temperature ranges, makes it suitable for a multitude of demanding applications. Critically, its ready biodegradability and low toxicity profile align with the increasing demand for environmentally responsible chemical solutions, positioning MGDA as a superior alternative to traditional, less eco-friendly chelating agents. This technical guide provides a foundational understanding of its structure, properties, and the methodologies used to characterize its performance, empowering researchers and formulators to leverage its full potential.

References

- 1. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]

- 2. materialsciencetech.com [materialsciencetech.com]

- 3. OECD 301F - Biodegradation Test - O2 Consumption - Situ Biosciences [situbiosciences.com]

- 4. Enhancing Laundry Performance: The Role of Chelating Agents [rqbchemical.com]

- 5. Preparation method of green chelating agent methyl glycine diacetic acid (MGDA) sodium salt - Eureka | Patsnap [eureka.patsnap.com]

- 6. MGDA (Trisodium Dicarboxymethyl Alaninate) - MATCO CHEMICALS [matcochemicals.com]

- 7. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 9. oecd.org [oecd.org]

- 10. chemistry.beloit.edu [chemistry.beloit.edu]

- 11. asianpubs.org [asianpubs.org]

- 12. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

An In-depth Technical Guide to Trisodium N-(1-carboxylatoethyl)iminodiacetate (MGDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium (B8492382) N-(1-carboxylatoethyl)iminodiacetate, also known as Methylglycine N,N-diacetic acid trisodium salt (MGDA-Na3) or trisodium α-DL-alanine diacetate (α-ADA), is a tetradentate chelating agent belonging to the class of aminopolycarboxylic acids.[1] It has gained significant attention as a high-performance, readily biodegradable, and non-toxic alternative to traditional chelating agents like ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA).[2] Its primary function lies in its ability to form stable, water-soluble 1:1 complexes with a wide range of di- and trivalent metal ions, thereby preventing their undesirable reactions in various applications.[1]

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of Trisodium N-(1-carboxylatoethyl)iminodiacetate, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Trisodium N-(1-carboxylatoethyl)iminodiacetate is a white to off-white, water-soluble powder or granule. Its chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of Trisodium N-(1-carboxylatoethyl)iminodiacetate

| Property | Value | References |

| Synonyms | Methylglycine N,N-diacetic acid trisodium salt, MGDA-Na3, α-ADA | [1] |

| CAS Number | 164462-16-2 | [3][4] |

| Molecular Formula | C₇H₈NNa₃O₆ | [2] |

| Molecular Weight | 271.11 g/mol | [2] |

| Appearance | White to off-white powder or granules | [5] |

| Solubility in Water | 500 g/L at 24°C | [2] |

| Density | 1.464 g/cm³ at 20°C | [2] |

| pKa | 10.6 at 20°C | [2] |

Chelation Chemistry and Stability

The efficacy of a chelating agent is determined by the stability of the metal complexes it forms. The stability of these complexes is pH-dependent.

Table 2: Stability Constants (log K) of MGDA with Various Metal Ions

| Metal Ion | log K |

| Ca²⁺ | 7.0 |

| Mg²⁺ | 5.8 |

| Cu²⁺ | 13.9 |

| Fe³⁺ | 16.5 |

| Mn²⁺ | 8.4 |

| Zn²⁺ | 11.1 |

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.

The chelation mechanism involves the coordination of the metal ion with the nitrogen atom and the three carboxylate groups of the MGDA molecule, forming a stable ring-like structure.

Experimental Protocols

Synthesis of Trisodium N-(1-carboxylatoethyl)iminodiacetate

The following protocol is based on methods described in the patent literature and involves the reaction of alanine (B10760859) with sodium chloroacetate (B1199739).[6]

Materials:

-

DL-Alanine

-

Sodium chloroacetate

-

Sodium hydroxide (B78521)

-

Trioctylamine (B72094) (catalyst)

-

Deionized water

Procedure:

-

Prepare a solution of sodium alaninate (B8444949) by neutralizing a 16.5% (w/w) aqueous solution of DL-Alanine with a 15% (w/w) sodium hydroxide solution at 30°C until the pH reaches 9.0.

-

To this solution, add a 15% (w/w) aqueous solution of sodium chloroacetate and trioctylamine (catalyst).

-

Heat the reaction mixture to 55°C and slowly add an 18% (w/w) sodium hydroxide solution, maintaining the pH between 11.0 and 11.5.

-

Continue the reaction for 7 hours.

-

Cool the reaction mixture to room temperature to obtain a dilute solution of Trisodium N-(1-carboxylatoethyl)iminodiacetate.

-

The product can be purified and concentrated using nanofiltration to remove unreacted starting materials and salts, followed by evaporation and crystallization.

Determination of Chelating Capacity by Potentiometric Titration

This method determines the metal-binding capacity of MGDA by titrating a solution of a known metal ion with the chelating agent.

Materials:

-

Trisodium N-(1-carboxylatoethyl)iminodiacetate

-

Standardized solution of a metal salt (e.g., CaCl₂, CuSO₄)

-

pH meter with a combination electrode

-

Burette

-

Stirrer

-

Buffer solution (to maintain a constant pH)

Procedure:

-

Accurately weigh a sample of Trisodium N-(1-carboxylatoethyl)iminodiacetate and dissolve it in a known volume of deionized water.

-

Add a specific volume of a standardized metal ion solution and the buffer solution to a beaker.

-

Immerse the pH electrode in the solution and start stirring.

-

Titrate the solution with the prepared MGDA solution, recording the pH after each addition.

-

The endpoint of the titration, which corresponds to the complete complexation of the metal ions, is determined from the inflection point of the titration curve (a plot of pH versus the volume of titrant added).

-

The chelating capacity can be calculated based on the stoichiometry of the metal-MGDA complex (1:1).

Applications in Drug Development

While primarily used in industrial applications, the properties of Trisodium N-(1-carboxylatoethyl)iminodiacetate make it a compound of interest for the pharmaceutical industry.

Stabilization of Formulations

Trace metal ions can catalyze the degradation of active pharmaceutical ingredients (APIs), leading to a loss of efficacy and the formation of potentially harmful byproducts. As a highly effective chelating agent, MGDA can be used as an excipient to sequester these metal ions, thereby enhancing the stability and shelf-life of pharmaceutical formulations.[5][6] This is particularly relevant for protein therapeutics, which are often susceptible to metal-catalyzed oxidation.

Potential for Drug Delivery

The ability of chelating agents to modulate the concentration of metal ions can be explored in drug delivery systems. While specific research on MGDA in this area is limited, the general principle involves using the chelator to influence the local microenvironment to enhance drug solubility, permeability, or targeted release.

Biocompatibility and Cellular Interactions

For any component intended for use in pharmaceutical applications, a thorough understanding of its biocompatibility and interaction with biological systems is paramount.

Biocompatibility and Cytotoxicity

Trisodium N-(1-carboxylatoethyl)iminodiacetate is characterized by its low toxicity and good biodegradability.[2] However, for pharmaceutical applications, specific biocompatibility and cytotoxicity studies are required. Standard in vitro cytotoxicity assays, such as those described in ISO 10993-5, would be necessary to evaluate its effect on relevant cell lines. These tests typically involve exposing cells to the material extract and assessing cell viability and proliferation.

Interaction with Cellular Signaling Pathways

It is important to note that a comprehensive search of the current scientific literature did not yield any direct studies on the specific effects of Trisodium N-(1-carboxylatoethyl)iminodiacetate on cellular signaling pathways.

However, it is plausible that as a strong metal ion chelator, MGDA could indirectly influence signaling pathways that are dependent on metal ions. Many key enzymes and transcription factors require metal ions as cofactors for their activity. By altering the intracellular or extracellular concentrations of these essential metals, a chelating agent could potentially modulate the activity of these signaling molecules.

For instance, matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases involved in cancer progression and inflammation, could be a potential indirect target. By chelating zinc ions, an agent like MGDA could theoretically reduce MMP activity. This remains a hypothetical mechanism that would require experimental validation.

Conclusion

Trisodium N-(1-carboxylatoethyl)iminodiacetate is a versatile and environmentally friendly chelating agent with a well-established profile in various industrial applications. Its strong metal-binding capacity, stability, and favorable toxicological profile suggest its potential for use in the pharmaceutical industry, primarily as a stabilizing excipient. While its direct interaction with cellular signaling pathways remains an unexplored area of research, its fundamental properties as a potent chelator warrant further investigation for novel applications in drug development. This guide provides a foundational understanding for researchers and scientists to explore the potential of this promising compound.

References

- 1. Trisodium dicarboxymethyl alaninate - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. 164462-16-2[Trisodium N-(carboxylatoethyl)iminodiacetate]- Acmec Biochemical [acmec.com.cn]

- 5. chemimpex.com [chemimpex.com]

- 6. CN109134286A - Preparation method of methylglycine diacetic acid trisodium salt - Google Patents [patents.google.com]

α-Alaninediacetic Acid (α-ADA): A Comprehensive Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Properties of a Readily Biodegradable Chelating Agent

Abstract

α-Alaninediacetic acid (α-ADA), also known as methylglycinediacetic acid (MGDA), has emerged as a significant, environmentally friendly chelating agent, offering a readily biodegradable alternative to traditional aminopolycarboxylates like EDTA. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of α-ADA. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this versatile molecule. The guide includes structured data on its properties, detailed experimental protocols for its synthesis, and a visualization of its chelation mechanism.

Introduction and Historical Context

The development of α-Alaninediacetic acid is rooted in the broader history of aminopolycarboxylic acids (APCAs), which began with the synthesis of nitrilotriacetic acid (NTA) in 1862.[1] The watershed moment for this class of compounds was the synthesis of ethylenediaminetetraacetic acid (EDTA) in 1935, a highly effective and versatile chelating agent.[2] For decades, EDTA and other APCAs became indispensable in a vast array of industrial and domestic applications, from water softening in detergents to food preservation and medicine.[2][3]

However, the widespread use of traditional chelating agents like EDTA eventually raised environmental concerns due to their persistence and low biodegradability, leading to their accumulation in aquatic environments and potential for mobilizing heavy metals.[4][5] This spurred the search for effective, yet environmentally benign, alternatives.

α-ADA, or MGDA, emerged from this pursuit as a "new generation" biodegradable chelating agent.[6] Its development was driven by the need for a compound that could match the chelating performance of its predecessors while being readily broken down by microorganisms in wastewater treatment plants.[7][8] α-ADA is distinguished from its isomer, β-alaninediacetic acid, by its superior biodegradability and improved environmental compatibility.[8] Today, α-ADA is recognized for its strong chelating ability, high stability across a wide range of temperatures and pH, and excellent toxicological safety profile, making it a sustainable choice in numerous applications.[3][9]

Physicochemical Properties of α-Alaninediacetic Acid

α-ADA is a tetradentate complexing agent, meaning a single molecule can form four coordinate bonds with a central metal ion.[8] This is achieved through its one nitrogen atom and three carboxylate groups.[10] Its properties are summarized in the tables below.

Table 1: General and Physical Properties of α-Alaninediacetic Acid and its Trisodium (B8492382) Salt

| Property | α-Alaninediacetic Acid (Free Acid) | Trisodium α-Alaninediacetate (α-ADA, Trisodium Salt) |

| Synonyms | N,N-Bis(carboxymethyl)alanine, DL-Alanine-N,N-diacetic acid, Methylglycinediacetic acid (MGDA) | Trisodium dicarboxymethyl alaninate (B8444949), MGDA-Na3, Trilon M |

| CAS Number | 1115-50-0 | 164462-16-2 |

| Molecular Formula | C7H11NO6 | C7H8NNa3O6 |

| Molar Mass | 205.17 g/mol | 271.111 g·mol⁻¹[8] |

| Appearance | White solid | Colorless, water-soluble solid[8] |

| Density | - | 0.690 g/cm³ (powder), 1.31 g/cm³ (~40% aq. solution at 20 °C)[8] |

Table 2: Chemical and Environmental Properties of α-Alaninediacetic Acid

| Property | Value / Description |

| Chelation | Forms stable 1:1 chelate complexes with cations having a charge of at least +2 (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Mn²⁺, Cu²⁺).[8] |

| Biodegradability | Readily biodegradable (>68% in 28 days). Does not require adapted bacteria for decomposition.[3][7] |

| Aquatic Toxicity | Low toxicity to fish, daphnia, and algae.[8] |

| Stability | Stable in acidic and strongly alkaline environments and at high temperatures.[11] |

Synthesis of α-Alaninediacetic Acid

Several synthetic routes to α-ADA have been developed and patented, primarily focusing on high yields and purity while minimizing hazardous byproducts. The following sections detail the most prominent experimental protocols.

Synthesis via Double Cyanomethylation of α-DL-Alanine

An early and high-yield approach involves the double cyanomethylation of racemic α-DL-alanine.[8]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine racemic α-DL-alanine, formaldehyde (B43269) (methanal), and hydrogen cyanide.

-

Cyanomethylation: The reaction proceeds via the formation of an intermediate diacetonitrile. Maintain appropriate temperature and pressure conditions as specified in the patent literature.

-

Hydrolysis: The resulting diacetonitrile is not isolated but is directly subjected to alkaline hydrolysis, typically using sodium hydroxide, to convert the nitrile groups to carboxylate groups, yielding the trisodium salt of α-ADA.

-

Acidification (Optional): To obtain the free acid form, the solution of the trisodium salt is subsequently acidified using a mineral acid (e.g., hydrochloric acid or sulfuric acid).

-

Isolation: The final product is isolated through crystallization and filtration.

Note: This process is reported to achieve an overall yield of up to 97.4%, though later patents report yields around 77%.[8]

Synthesis from Alaninonitrile (Strecker Synthesis Variant)

This method utilizes a variant of the Strecker synthesis.

Experimental Protocol:

-

Formation of Alaninonitrile: Alaninonitrile is first synthesized via the Strecker reaction from acetaldehyde, ammonia, and hydrogen cyanide.[12]

-

Double Cyanomethylation: The alaninonitrile is then subjected to double cyanomethylation with formaldehyde and hydrogen cyanide to produce methylglycinonitrile-N,N-diacetonitrile.

-

Hydrolysis: The three nitrile groups of the intermediate are hydrolyzed with a strong base, such as sodium hydroxide, to form the trisodium salt of α-ADA.

Note: This route is reported to have a total yield of approximately 72%.

Synthesis from Iminodiacetic Acid

A more recent and common industrial method avoids the use of large quantities of cyanide by starting with iminodiacetic acid.

Experimental Protocol:

-

Reaction Setup: Charge a reaction vessel with iminodiacetic acid and 2-chloropropionic acid.

-

Reaction: Heat the mixture to a temperature between 100°C and 150°C for 4 to 10 hours. A typical condition is 120°C for 6 hours.

-

Work-up: After the reaction, cool the mixture and recover the unreacted 2-chloropropionic acid by distillation under reduced pressure.

-

Purification: The remaining solid is washed with methanol (B129727) and dried to yield α-Alaninediacetic acid.

Note: This process is reported to have yields ranging from 85% to 97%.

Table 3: Summary of α-ADA Synthesis Routes and Quantitative Data

| Starting Material(s) | Key Intermediates | Reported Overall Yield | Purity / Byproducts |

| α-DL-Alanine, Formaldehyde, Hydrogen Cyanide | Diacetonitrile | 77% - 97.4%[8] | NTA content of 0.1%[8] |

| Acetaldehyde, Ammonia, Hydrogen Cyanide | Alaninonitrile, Methylglycinonitrile-N,N-diacetonitrile | 72% | NTA content of 0.07% |

| Iminodiacetic Acid, 2-Chloropropionic Acid | - | 85% - 97% | Few byproducts |

Mechanism of Action: Chelation

The primary function of α-ADA is its ability to act as a chelating agent. This process involves the formation of multiple coordinate bonds between the α-ADA molecule (the ligand) and a single central metal ion, effectively sequestering the ion and modifying its chemical properties.

The Chelation Process

The chelation mechanism of α-ADA with a metal ion (e.g., Ca²⁺) can be described in the following steps:

-

Approach and Recognition: In an aqueous solution, the negatively charged carboxylate groups of the α-ADA molecule are electrostatically attracted to a positively charged metal ion.[10]

-

Coordination and Bond Formation: The α-ADA molecule donates lone pairs of electrons from its central nitrogen atom and the oxygen atoms of its three carboxylate groups to the empty orbitals of the metal ion, forming coordinate covalent bonds.[10]

-

Ring Formation and Stabilization: The flexible structure of α-ADA allows its "arms" to wrap around the metal ion, forming stable five- or six-membered chelate rings. This multi-bond formation results in a highly stable, water-soluble metal-chelate complex.[10]

Visualization of the Chelation Mechanism

The following diagram illustrates the chelation of a divalent metal ion (M²⁺) by α-ADA.

Caption: Chelation of a metal ion by α-ADA.

Applications

Due to its efficacy as a chelating agent and its favorable environmental profile, α-ADA is utilized in a variety of industrial and household applications:

-

Detergents and Cleaning Agents: It acts as a water softener by sequestering calcium and magnesium ions, preventing the formation of soap scum and improving cleaning performance.[13]

-

Industrial Cleaning: Used for scale removal and prevention in industrial equipment and pipelines.[13]

-

Water Treatment: Helps to control metal ions in boiler water and cooling towers.[13]

-

Pulp and Paper Industry: Prevents metal ions from interfering with the bleaching process.[3]

-

Textile Industry: Ensures color consistency in dyeing processes by chelating stray metal ions.[13]

-

Agriculture: Used in fertilizers to improve the bioavailability of micronutrients to plants.[14]

Conclusion

α-Alaninediacetic acid represents a significant advancement in the field of chelating agents, offering a potent and versatile solution with a much-improved environmental profile compared to its predecessors. Its development underscores a successful shift in chemical design towards sustainability without compromising performance. The synthetic routes to α-ADA are well-established, providing high yields of a pure product. As regulations on persistent organic pollutants become more stringent, the importance and application of biodegradable chelators like α-ADA are expected to grow, making it a key compound for a more sustainable chemical industry.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Environmental chemistry of aminopolycarboxylate chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] MGDA AS A NEW BIODEGRADABLE COMPLEXING AGENT FOR SORPTION OF HEAVY METAL IONS ON ANION EXCHANGER | Semantic Scholar [semanticscholar.org]

- 7. yuanlianchem.com [yuanlianchem.com]

- 8. Trisodium dicarboxymethyl alaninate - Wikipedia [en.wikipedia.org]

- 9. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07272B [pubs.rsc.org]

- 10. yuanlianchem.com [yuanlianchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 13. yuanlianchem.com [yuanlianchem.com]

- 14. oulurepo.oulu.fi [oulurepo.oulu.fi]

The Biodegradability of Methylglycine Diacetic Acid (MGDA): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylglycine diacetic acid (MGDA) is a synthetic chelating agent increasingly utilized in various industrial and domestic applications due to its excellent complexing properties and, most notably, its ready biodegradability. Unlike traditional chelating agents such as ethylenediaminetetraacetic acid (EDTA), which persist in the environment, MGDA is efficiently broken down by microorganisms. This technical guide provides an in-depth exploration of the biodegradability mechanism of MGDA, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing the proposed metabolic pathways.

Core Biodegradability Mechanism of MGDA

MGDA is recognized as a readily biodegradable substance, with studies demonstrating its rapid and complete mineralization by microorganisms.[1] The biodegradation of MGDA can reach up to 100% within a relatively short period, often in less than 11 days, and can proceed without the need for specifically adapted bacterial strains.[1] The presence of an additional carbon source, such as glucose, can further accelerate the degradation rate.[1]

While the complete enzymatic pathway for MGDA degradation is not yet fully elucidated in publicly available literature, based on its chemical structure as a derivative of the amino acid alanine (B10760859), a plausible catabolic route can be proposed. This proposed pathway involves initial enzymatic cleavage followed by entry into central metabolic cycles.

Proposed Biodegradation Pathway:

The biodegradation of MGDA is hypothesized to be initiated by an MGDA dehydrogenase or a similar oxidoreductase. This enzyme would catalyze the initial cleavage of the molecule, likely targeting the carbon-nitrogen bonds. The subsequent breakdown would yield smaller, more readily metabolizable intermediates.

The proposed intermediates in the degradation pathway of MGDA include:

-

Alanine: As the backbone of the MGDA molecule, alanine is a likely primary product of enzymatic cleavage.

-

Glycolic Acid: The carboxymethyl groups attached to the nitrogen atom are expected to be released as glycolic acid.

-

Iminodiacetic Acid (IDA): Partial degradation may lead to the formation of IDA, another chelating agent that is known to be biodegradable.

These intermediates are common metabolites in microbial metabolism and can be readily funneled into central metabolic pathways such as the citric acid cycle for complete mineralization to carbon dioxide, water, and inorganic salts.

Quantitative Data on MGDA Biodegradation

Several standardized tests are employed to quantify the biodegradability of chemical substances like MGDA. The results consistently demonstrate the high biodegradability of MGDA.

| Test Method | Duration | Biodegradation Percentage | Reference |

| Static Test (PN-88/C-05561) | 216 hours (9 days) | 100% | [1] |

| Static Test (with glucose) | Not specified | 89-96% (COD reduction) | [1] |

| Not specified | > 28 days | > 68% |

Experimental Protocols

The assessment of MGDA's biodegradability relies on standardized and widely accepted experimental protocols. The following are detailed methodologies for two key tests.

OECD 301F: Manometric Respirometry Test

This method determines the biodegradability of a substance by measuring the oxygen consumed by microorganisms during its degradation.

Methodology:

-

Test Setup: A defined volume of mineral medium containing a known concentration of the test substance (MGDA) is inoculated with a mixed population of microorganisms (typically from activated sludge). The test is performed in sealed vessels equipped with a device to measure oxygen consumption.

-

Incubation: The vessels are incubated in the dark at a constant temperature (typically 20-24°C) for 28 days.

-

Measurement: The oxygen consumption is measured at regular intervals by monitoring the pressure change within the sealed vessels. Carbon dioxide produced is absorbed by a potassium hydroxide (B78521) solution.

-

Calculation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance. A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

Zahn-Wellens Test (OECD 302B)

This test evaluates the inherent biodegradability of a substance in an aqueous medium by measuring the removal of dissolved organic carbon (DOC).

Methodology:

-

Test Setup: A relatively high concentration of the test substance (MGDA) is added to a mineral medium and inoculated with a high concentration of activated sludge.

-

Aeration and Incubation: The mixture is aerated and agitated in a test vessel for up to 28 days.

-

Sampling and Analysis: Samples are taken at regular intervals, filtered, and the DOC is measured.

-

Calculation: The percentage of DOC removal is calculated over time. A substance is considered inherently biodegradable if it shows significant removal of DOC during the test.

Visualization of Pathways and Workflows

Proposed Biodegradation Pathway of MGDA

Caption: Proposed metabolic pathway for the biodegradation of MGDA.

Experimental Workflow for OECD 301F Test

Caption: Workflow for the OECD 301F manometric respirometry test.

Conclusion

This compound stands out as a readily biodegradable chelating agent, offering an environmentally favorable alternative to persistent compounds. Standardized testing protocols consistently confirm its high level of microbial degradation. While the precise enzymatic pathway is a subject of ongoing research, the proposed metabolic route involving cleavage into common cellular metabolites provides a strong basis for understanding its ultimate mineralization in the environment. Further research focusing on the isolation and characterization of the specific enzymes and intermediate products will provide a more complete picture of the biodegradation mechanism of MGDA.

References

An In-depth Technical Guide to the Coordination Chemistry of Methylglycinediacetic Acid (MGDA) with Divalent Metals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of Methylglycinediacetic Acid (MGDA) with divalent metal ions. MGDA is a biodegradable chelating agent of increasing interest in various industrial and pharmaceutical applications due to its strong metal-binding capacity and favorable environmental profile.[1] This document details the thermodynamic stability of MGDA-metal complexes, experimental protocols for their characterization, and the structural aspects of their coordination. Furthermore, it explores the relevance of MGDA in the context of pharmaceutical science and drug development.

Introduction to MGDA and its Chelating Properties

Methylglycinediacetic acid (MGDA) is an aminopolycarboxylic acid-based chelating agent. Its structure, featuring a nitrogen atom and three carboxylate groups, allows it to act as a tetradentate ligand, forming stable, water-soluble complexes with a variety of divalent metal ions.[2][3] This ability to sequester metal ions such as Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, and Zn²⁺ is central to its functionality.[2] The formation of these complexes prevents the metal ions from participating in undesirable reactions, such as precipitation or catalyzing degradation pathways.[3][4]

One of the key advantages of MGDA is its ready biodegradability, positioning it as an environmentally sustainable alternative to traditional chelating agents like ethylenediaminetetraacetic acid (EDTA).[1][5] MGDA also exhibits high stability across a wide pH range, from acidic to strongly alkaline conditions.[6]

The fundamental interaction between MGDA and a divalent metal ion (M²⁺) can be represented by the following equilibrium:

M²⁺ + MGDA³⁻ ⇌ [M(MGDA)]⁻

The strength of this interaction is quantified by the stability constant (log K), a critical parameter for predicting the efficacy of a chelating agent in a given system.

Thermodynamic Stability of MGDA-Divalent Metal Complexes

The stability of the complexes formed between MGDA and divalent metal ions is a key indicator of its effectiveness as a chelating agent. This stability is quantified by the formation constant (K), often expressed in its logarithmic form (log K). A higher log K value signifies a more stable complex. The stability of these complexes is influenced by factors such as pH, temperature, and the nature of the metal ion.

Stability Constants (log K)

The table below summarizes the logarithmic stability constants for the 1:1 complexes of MGDA with various divalent metal ions. These values are crucial for comparing the affinity of MGDA for different metals and for designing applications where selective metal chelation is required.

| Divalent Metal Ion | log K |

| Ca²⁺ | 7.0 |

| Mg²⁺ | 5.8 |

| Mn²⁺ | 8.4 |

| Fe²⁺ | 8.1 |

| Co²⁺ | 11.1 |

| Ni²⁺ | 12.0 |

| Cu²⁺ | 13.9 |

| Zn²⁺ | 11.0 |

| Cd²⁺ | 10.6 |

| Pb²⁺ | 12.1 |

Note: Stability constants are generally determined at a specific temperature (e.g., 25°C) and ionic strength.

Thermodynamic Parameters (ΔG, ΔH, ΔS)

While stability constants (related to the Gibbs free energy, ΔG) provide a measure of the overall stability of a complex, a deeper understanding requires the examination of the enthalpic (ΔH) and entropic (ΔS) contributions to the binding process.

-

Enthalpy (ΔH): Represents the heat change associated with the formation of bonds between the metal ion and the ligand. Exothermic reactions (negative ΔH) are enthalpically favorable.

-

Entropy (ΔS): Reflects the change in disorder of the system upon complex formation. A positive entropy change, often driven by the release of water molecules from the metal ion's hydration shell, is entropically favorable.

The relationship between these parameters is given by the equation:

ΔG = ΔH - TΔS

Currently, a comprehensive, publicly available dataset of the enthalpic and entropic contributions for the complexation of a wide range of divalent metals with MGDA is limited. However, the determination of these parameters is achievable through techniques such as Isothermal Titration Calorimetry (ITC). For analogous aminopolycarboxylate systems, the chelation is often found to be an enthalpy-driven process.[7]

Structural Aspects of MGDA-Metal Coordination

The chelating behavior of MGDA is dictated by its molecular structure. As a tetradentate ligand, MGDA can wrap around a central metal ion, forming multiple coordination bonds. The coordination typically involves the nitrogen atom and the oxygen atoms from the three carboxylate groups.[2] This multi-point attachment, known as the chelate effect, results in significantly more stable complexes compared to those formed with monodentate ligands.

Experimental Protocols

The determination of stability constants and thermodynamic parameters for MGDA-metal complexes is fundamental to understanding their behavior. The following sections outline the methodologies for two key experimental techniques.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a widely used and accurate method for determining the stability constants of metal complexes. The procedure involves monitoring the pH of a solution containing the metal ion and ligand as a strong base is added.

Materials and Equipment:

-

High-precision pH meter with a glass electrode (resolution of 0.1 mV)

-

Thermostated titration vessel (double-walled) to maintain a constant temperature (e.g., 25.0 ± 0.1 °C)

-

Calibrated burette for the addition of the titrant

-

Nitrogen or Argon gas supply for maintaining an inert atmosphere

-

Stock solutions: Standardized strong acid (e.g., HCl), standardized carbonate-free strong base (e.g., NaOH), MGDA, divalent metal salt, and a background electrolyte (e.g., KCl or NaClO₄) to maintain constant ionic strength.

Procedure:

-

Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions. For high accuracy, perform a calibration titration of a strong acid with a strong base to determine the standard electrode potential (E₀) and the Nernstian slope.[10]

-

Ligand Protonation Constants: Titrate a solution of MGDA and a strong acid with the standardized strong base in the absence of the metal ion. This allows for the determination of the protonation constants of MGDA.

-

Complexation Titration: Prepare a solution containing known concentrations of MGDA, the divalent metal salt, and a strong acid in the thermostated vessel.

-

Inert Atmosphere: Purge the solution with nitrogen or argon gas to prevent the dissolution of atmospheric CO₂.[10]

-

Titration: Titrate the solution with the standardized strong base, recording the pH (or mV) reading after each addition of the titrant. Allow the system to equilibrate after each addition.

-

Data Analysis: The collected titration data (volume of base added vs. pH) are processed using specialized software (e.g., HYPERQUAD). The software refines the stability constants of the metal-ligand complexes by fitting the experimental data to a chemical model of the system.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Materials and Equipment:

-

Isothermal Titration Calorimeter

-

Solutions of the divalent metal ion and MGDA prepared in the same, well-matched buffer.

-

Degassing apparatus

Procedure:

-

Sample Preparation: Prepare solutions of the divalent metal salt and MGDA in the same buffer batch to minimize heats of dilution. The concentrations should be chosen carefully to ensure an appropriate "c-window" (c = n * [macromolecule] * Kₐ) for accurate determination of the binding constant.[11][12]

-

Degassing: Thoroughly degas both the metal and ligand solutions to prevent the formation of air bubbles in the calorimeter cell.

-

Instrument Setup: Equilibrate the ITC instrument at the desired temperature.

-

Loading the Calorimeter: Load the MGDA solution into the sample cell and the metal salt solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the metal solution into the MGDA solution. The instrument will measure the heat change associated with each injection.

-

Control Experiment: Conduct a control titration by injecting the metal solution into the buffer alone to determine the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the binding data. The resulting titration isotherm (heat per injection vs. molar ratio) is then fitted to a suitable binding model using the instrument's software (e.g., Origin). This analysis yields the values for Kₐ, ΔH, and the stoichiometry of binding. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:

-

ΔG = -RT * ln(Kₐ)

-

ΔG = ΔH - TΔS

-

Relevance and Applications in Drug Development

The ability of MGDA to chelate divalent metal ions is highly relevant in the field of drug development and pharmaceutical formulation. Trace metal ions, often present as impurities from raw materials or manufacturing equipment, can significantly compromise the stability of active pharmaceutical ingredients (APIs).

Key Roles of MGDA in Pharmaceuticals:

-

Stabilization of Formulations: Divalent metal ions, particularly transition metals like Cu²⁺ and Fe²⁺, can catalyze the oxidative degradation of sensitive APIs. By sequestering these metal ions, MGDA can act as a stabilizer, preventing metal-catalyzed degradation and thereby enhancing the shelf-life and stability of liquid and semi-solid formulations.[3][4]

-

Prevention of Precipitation: The formation of insoluble salts of APIs with divalent cations can lead to precipitation, affecting the bioavailability and aesthetic quality of a formulation. MGDA can prevent such precipitation by forming soluble complexes with the problematic metal ions.

-

Enhancement of Drug Delivery: The principles of chelation are being explored in advanced drug delivery systems. While not yet a mainstream application for MGDA, biodegradable chelators are being investigated for their potential in creating metal-organic frameworks or other nanostructures for targeted and controlled drug release.[13][14]

-

Potential Therapeutic Applications: While other chelating agents are used in heavy metal detoxification, the low toxicity and biodegradable nature of MGDA could make it a candidate for future research in this area.[5]

Conclusion

The coordination chemistry of MGDA with divalent metals is characterized by the formation of stable, water-soluble complexes, driven by the chelate effect. Its strong binding affinity for a range of divalent cations, coupled with its biodegradability and stability across a wide pH range, makes it a highly effective and environmentally friendly chelating agent. For researchers and professionals in drug development, MGDA offers a valuable tool for enhancing the stability and quality of pharmaceutical formulations by controlling detrimental metal-ion-catalyzed reactions. The experimental protocols outlined in this guide provide a framework for the quantitative characterization of these important interactions, enabling a deeper understanding and more effective application of MGDA in science and industry.

References

- 1. researchgate.net [researchgate.net]

- 2. brieflands.com [brieflands.com]

- 3. nouryon.com [nouryon.com]

- 4. Agenti sequestranti MGDA - CAS# 164462-16-2 Green-Mountain Chem [green-mountainchem.com]

- 5. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 6. Green Chelating Agent MGDA - CAS# 164462-16-2 Green-Mountain Chem [green-mountainchem.com]

- 7. bkcs.kchem.org [bkcs.kchem.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. cost-nectar.eu [cost-nectar.eu]

- 11. tainstruments.com [tainstruments.com]

- 12. Collecting variable-concentration isothermal titration calorimetry datasets in order to determine binding mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stability Constants of Methylglycinediacetic Acid (MGDA) with Transition Metals

Methylglycinediacetic acid (MGDA) is a highly effective, biodegradable chelating agent that has garnered significant attention as a sustainable alternative to traditional aminopolycarboxylates like EDTA. Its ability to form stable, water-soluble complexes with transition metal ions is central to its application in diverse fields, including industrial cleaning, agriculture, water treatment, and potentially in pharmaceutical formulations to control metal ion activity.[1][2] This guide provides a technical overview of the stability constants of MGDA with key transition metals, details the experimental protocols for their determination, and visualizes the underlying chemical processes.

Data Presentation: Stability Constants of MGDA-Metal Complexes

The stability of a complex formed between a metal ion (M) and a ligand (L), such as MGDA, is quantified by the stability constant (K), often expressed in its logarithmic form (log K). A higher log K value signifies a stronger bond and a more stable complex.[3] The formation of a 1:1 metal-ligand complex can be represented by the equilibrium:

Mⁿ⁺ + L³⁻ ⇌ [ML]ⁿ⁻³

The stability constants for MGDA with various divalent and trivalent transition metal ions have been determined under specific experimental conditions (typically at 25 °C and an ionic strength of 0.1 M).[4] The table below summarizes these values for several important transition metals.

| Metal Ion | log K Value |

| Cu²⁺ | 13.9[5] |

| Ni²⁺ | 12.0[5] |

| Co²⁺ | 11.1[5] |

| Zn²⁺ | 11.0[5] |

| Cd²⁺ | 10.6[5] |

| Pb²⁺ | 12.1[5] |

| Fe²⁺ | 8.1[5] |

| Mn²⁺ | 8.4[5] |

| Fe³⁺ | 16.5[5] |

Note: These values represent the overall stability constant (log K₁) for the formation of the 1:1 complex and are gathered from various sources. The exact values can vary slightly depending on experimental conditions such as temperature, ionic strength, and pH.[4][5] The trend in stability for divalent transition metals generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[6]

Experimental Protocols: Determination of Stability Constants

Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes with ligands like MGDA.[7][8][9] The procedure relies on monitoring the change in hydrogen ion concentration (pH) of a solution containing the ligand and the metal ion as it is titrated with a standard solution of a strong base.

Detailed Methodology: Potentiometric pH Titration

-

Preparation of Reagents:

-

Ligand Solution: A stock solution of MGDA of known concentration (e.g., 0.01 M) is prepared in CO₂-free, deionized water.

-

Metal Ion Solution: Stock solutions of the transition metal salts (e.g., nitrates or chlorides) of high purity are prepared and standardized using established analytical methods like complexometric titration.

-

Standard Base: A carbonate-free solution of a strong base, typically sodium hydroxide (B78521) (NaOH) (~0.1 M), is prepared and standardized against a primary standard (e.g., potassium hydrogen phthalate).

-

Background Electrolyte: An inert salt solution (e.g., 0.1 M KNO₃ or NaClO₄) is used to maintain a constant ionic strength throughout the titration.[8]

-

Standard Acid: A standardized solution of a strong acid (e.g., HCl or HClO₄) is used for electrode calibration.[9]

-

-

Calibration of the Electrode System:

-

The pH meter, equipped with a combined glass electrode, is calibrated to measure hydrogen ion concentration ([H⁺]) rather than activity. This is achieved by titrating a known concentration of strong acid with the standardized strong base in the presence of the background electrolyte.[9] This allows for the determination of the standard electrode potential (E°) and the Nernstian slope.

-

-

Titration Procedure:

-

A series of titrations are performed in a thermostatted vessel (e.g., at 25.0 ± 0.1 °C) under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.

-

Titration 1 (Acid Blank): A solution containing the strong acid and the background electrolyte is titrated with the standard base. This confirms the concentration of the base.

-

Titration 2 (Ligand Blank): A solution containing the ligand (MGDA), strong acid, and background electrolyte is titrated. This allows for the calculation of the protonation constants of MGDA.

-

Titration 3 (Metal-Ligand System): A solution containing the ligand, the metal ion (in a specific molar ratio, often 1:1 or with a slight excess of ligand), strong acid, and background electrolyte is titrated with the standard base.[7]

-

-

Data Analysis and Calculation:

-

The pH (or -log[H⁺]) is recorded after each addition of the titrant (NaOH).

-

The titration curves (pH vs. volume of NaOH added) for the three experiments are plotted. The curve for the metal-ligand system will be displaced from the ligand-only curve in the pH region where complexation occurs, due to the release of protons from the ligand upon metal binding.

-

Specialized computer programs (e.g., Hyperquad) are used to analyze the potentiometric data.[10] The software refines the protonation constants of the ligand and the stability constants of the metal-ligand species (e.g., ML, MHL, ML₂) by fitting the experimental data to a chemical equilibrium model. The program minimizes the difference between the experimental pH values and the values calculated based on the proposed model and stability constants.

-

Mandatory Visualizations

Caption: MGDA-Metal Chelation Equilibrium

Caption: Potentiometric Titration Workflow

Conclusion

Methylglycinediacetic acid (MGDA) forms highly stable complexes with a variety of transition metals, particularly with Fe³⁺ and Cu²⁺. This strong chelating capacity, combined with its excellent biodegradability, makes it a superior choice for applications requiring the control of metal ion concentration. The stability constants, determined reliably through methods like potentiometric titration, provide the fundamental quantitative data needed for researchers and developers to model chemical speciation, predict performance in complex systems, and design new applications, from advanced cleaning formulations to novel drug delivery systems where metal ion sequestration is critical.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. airo.co.in [airo.co.in]

- 5. curresweb.com [curresweb.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. cost-nectar.eu [cost-nectar.eu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Methylglycine Diacetic Acid (MGDA) from L-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylglycine diacetic acid (MGDA) is a biodegradable chelating agent with a growing range of applications in various industries, including pharmaceuticals, detergents, and water treatment. Its synthesis from the readily available amino acid L-alanine offers a green and sustainable alternative to traditional chelating agents like EDTA. This technical guide provides a comprehensive overview of the primary synthetic routes for producing MGDA from L-alanine, focusing on detailed experimental protocols, quantitative data analysis, and reaction pathway visualizations. The two principal methods discussed are the direct carboxymethylation of L-alanine and the Strecker synthesis followed by hydrolysis. This document is intended to serve as a practical resource for researchers and professionals involved in the synthesis and application of this versatile molecule.

Introduction

This compound (MGDA), also known as N,N-bis(carboxymethyl)-L-alanine, is a tetradentate aminopolycarboxylic acid-based chelating agent. It forms stable complexes with a variety of metal ions, making it an effective sequestering agent. A key advantage of MGDA is its ready biodegradability, which addresses the environmental concerns associated with traditional chelating agents like ethylenediaminetetraacetic acid (EDTA).[1] The synthesis of MGDA from L-alanine, a naturally occurring amino acid, further enhances its profile as a sustainable chemical.[2]

This guide will delve into the core methodologies for synthesizing MGDA from L-alanine, providing detailed experimental procedures, comparative data, and visual representations of the chemical pathways to aid in laboratory-scale synthesis and process development.

Synthetic Pathways from L-alanine

There are two primary, well-documented methods for the industrial synthesis of MGDA starting from L-alanine.

Carboxymethylation of L-alanine

This is a direct synthesis route that involves the N-alkylation of L-alanine with two equivalents of a carboxymethylating agent, typically chloroacetic acid or its sodium salt, under alkaline conditions. A catalyst, such as triethylamine (B128534) or trioctylamine, is often employed to facilitate the reaction.[3]

Reaction Scheme:

L-Alanine + 2 Chloroacetic Acid (or Sodium Chloroacetate) --(NaOH, Catalyst)--> this compound

References

Environmental Fate and Transport of Methylglycinediacetic Acid (MGDA) in Soil: A Technical Guide

Introduction

Methylglycinediacetic acid (MGDA) is a readily biodegradable chelating agent that has gained prominence as a more environmentally friendly alternative to traditional aminopolycarboxylates like ethylenediaminetetraacetic acid (EDTA).[1] Its high stability across a wide range of pH and temperatures makes it effective in various industrial and household applications, from which it can be released into the environment.[2][3] Understanding the fate and transport of MGDA in the soil compartment is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the adsorption, degradation, and mobility of MGDA in soil, supported by detailed experimental protocols and visualizations of key processes.

Adsorption of MGDA in Soil

The adsorption of MGDA to soil particles governs its mobility and bioavailability. The process is influenced by soil properties such as organic matter content, clay content, and pH.[4] Adsorption is quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).[5][6]

Quantitative Adsorption Data for MGDA in Soil

Note: The following table presents illustrative data based on typical values for similar small, water-soluble organic acids. Specific experimental data for MGDA's soil adsorption coefficients were not available in the public domain at the time of this review.

| Soil Type | pH | Organic Carbon (%) | Clay (%) | Kd (L/kg) | Koc (L/kg) | Reference |

| Sandy Loam | 5.5 | 1.2 | 15 | 0.8 | 67 | Illustrative |

| Silt Loam | 6.8 | 2.5 | 28 | 1.5 | 60 | Illustrative |

| Clay | 7.2 | 3.1 | 45 | 2.8 | 90 | Illustrative |

Degradation of MGDA in Soil

MGDA is recognized for its ready biodegradability.[7][8] Microbial communities in the soil utilize MGDA as a carbon and nitrogen source, breaking it down into simpler molecules. The rate of degradation is typically described by a half-life (DT50).

Quantitative Degradation Data for MGDA in Soil

Note: The following table provides example degradation data. While MGDA is known to be readily biodegradable, specific degradation kinetics in soil are not widely published.

| Soil Type | Temperature (°C) | Moisture Content (% WHC) | Degradation Half-life (DT50, days) | Degradation Rate Constant (k, day⁻¹) | Reference |

| Loamy Sand | 20 | 60 | 5 | 0.139 | Illustrative |

| Silty Clay | 20 | 60 | 8 | 0.087 | Illustrative |

| Organic Soil | 15 | 50 | 12 | 0.058 | Illustrative |

Mobility and Transport of MGDA in Soil

The mobility of MGDA in soil is a function of its adsorption characteristics and persistence. Due to its relatively low adsorption to soil particles, MGDA has the potential for leaching, particularly in soils with low organic matter and clay content.[9]

Quantitative Mobility Data for MGDA in Soil

Note: This table contains hypothetical results from a soil column leaching study to illustrate the potential mobility of MGDA.

| Soil Type | Column Length (cm) | Applied MGDA (% of total) | MGDA in Leachate (% of applied) | MGDA in Top 10 cm (% of applied) | MGDA in 10-30 cm (% of applied) | Mass Balance (%) | Reference |

| Sand | 30 | 100 | 65 | 15 | 18 | 98 | Illustrative |

| Loam | 30 | 100 | 30 | 45 | 23 | 98 | Illustrative |

| Clay Loam | 30 | 100 | 10 | 70 | 18 | 98 | Illustrative |

Experimental Protocols

Soil Adsorption Isotherm Study: Batch Equilibrium Method

This protocol outlines the steps to determine the soil adsorption coefficient (Kd) of MGDA.[10][11]

-

Soil Preparation and Characterization:

-

Collect soil samples from the desired location and depth.

-

Air-dry the soil at room temperature and sieve it through a 2-mm mesh.

-

Characterize the soil for pH, organic carbon content, particle size distribution (sand, silt, clay content), and cation exchange capacity (CEC).

-

-

Preparation of Test Solutions:

-

Prepare a stock solution of MGDA in a 0.01 M CaCl₂ solution. The CaCl₂ solution acts as a background electrolyte to maintain a constant ionic strength and minimize cation exchange effects.

-

Prepare a series of working solutions of varying MGDA concentrations by diluting the stock solution with the 0.01 M CaCl₂ solution.

-

-

Equilibration:

-

Add a known mass of the prepared soil to centrifuge tubes.

-

Add a known volume of each MGDA working solution to the tubes to achieve a specific soil-to-solution ratio (e.g., 1:5 or 1:10).

-

Include control samples with soil and the background electrolyte solution without MGDA, and samples with the MGDA solutions without soil to account for any potential adsorption to the container walls.

-

Shake the tubes on a laboratory shaker at a constant temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 24 hours), which should be determined from a preliminary kinetics experiment.

-

-

Phase Separation:

-

After equilibration, centrifuge the tubes at a sufficient speed and duration to separate the solid phase (soil) from the aqueous phase (supernatant).

-

Filter the supernatant through a 0.45 µm filter to remove any remaining suspended particles.

-

-

Analysis:

-

Analyze the concentration of MGDA in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Ion Chromatography with Mass Spectrometry (IC-MS).

-

-

Data Calculation:

-

Calculate the amount of MGDA adsorbed to the soil (Cs) using the difference between the initial concentration and the equilibrium concentration in the aqueous phase (Ce).

-

Plot Cs versus Ce to generate an adsorption isotherm.

-

Fit the data to the Freundlich or Langmuir isotherm models to determine the adsorption coefficients (Kf or Kd).

-

Calculate the organic carbon-normalized adsorption coefficient (Koc) by dividing Kd by the fraction of organic carbon in the soil.

-

Aerobic Soil Biodegradation Study

This protocol is based on OECD Guideline 307 for determining the aerobic and anaerobic transformation of organic chemicals in soil.[12]

-

Soil Preparation:

-

Use fresh, sieved soil with a known microbial activity.

-

Adjust the moisture content of the soil to 40-60% of its maximum water-holding capacity.

-

-

Test Setup:

-

Incubate a known amount of the prepared soil in the dark at a constant temperature (e.g., 20-25°C).

-

Apply MGDA, preferably ¹⁴C-labeled for ease of tracking mineralization, to the soil at a concentration relevant to expected environmental concentrations.

-

Use a flow-through system or a static system with a CO₂ trap (e.g., a vial containing a KOH or NaOH solution) to capture the evolved CO₂.

-

-

Incubation and Sampling:

-

Incubate the soil for a period of up to 120 days.

-

At regular intervals, analyze the CO₂ traps for the amount of ¹⁴CO₂ produced using liquid scintillation counting.

-

At each sampling time, sacrifice replicate soil samples for analysis of the parent MGDA and its transformation products.

-

-

Extraction and Analysis:

-

Extract the soil samples with a suitable solvent or series of solvents.

-

Analyze the extracts for the concentration of MGDA and its metabolites using techniques like HPLC with radiometric detection and/or mass spectrometry.

-

-

Data Analysis:

-

Calculate the cumulative percentage of applied ¹⁴C evolved as ¹⁴CO₂ over time.

-

Determine the concentration of the parent MGDA remaining in the soil at each sampling point.

-

Plot the disappearance of the parent compound over time and use appropriate kinetic models (e.g., single first-order) to calculate the degradation rate constant (k) and the half-life (DT50).

-

Soil Column Leaching Study

This protocol follows the principles of OECD Guideline 312 for leaching in soil columns.[13]

-

Soil Column Preparation:

-

Pack glass or stainless steel columns with the test soil to a known bulk density.

-

Saturate the soil columns from the bottom with a background solution (e.g., 0.01 M CaCl₂) and allow them to drain.

-

-

Application of MGDA:

-

Apply a known amount of MGDA solution (preferably ¹⁴C-labeled) evenly to the surface of the soil column.

-

-

Leaching:

-

Apply a simulated rainfall solution (e.g., 0.01 M CaCl₂) to the top of the columns at a constant, slow flow rate.

-

Collect the leachate from the bottom of the columns in fractions over a specified period (e.g., 48 hours).

-

-

Analysis of Leachate:

-

Measure the volume of each leachate fraction.

-

Analyze each fraction for the concentration of MGDA and its transformation products.

-

-

Analysis of Soil:

-

After the leaching is complete, extrude the soil from the columns.

-

Section the soil core into segments of defined depths (e.g., 0-5 cm, 5-10 cm, etc.).

-

Extract each soil segment and analyze for the concentration of MGDA and its metabolites.

-

-

Mass Balance:

-

Calculate a mass balance to determine the distribution of the applied MGDA in the leachate and the different soil segments. This ensures the validity of the study.

-

Visualizations

Caption: Proposed aerobic degradation pathway of MGDA in soil.

Caption: Experimental workflow for a soil adsorption isotherm study.

Caption: Experimental workflow for a soil column leaching study.

References

- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 2. green-mountainchem.com [green-mountainchem.com]

- 3. Green Chelating Agent MGDA - CAS# 164462-16-2 Green-Mountain Chem [green-mountainchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]